3-(丙-2-基)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonamides are a class of organic compounds featuring a sulfonamide group, connected to an aryl or alkyl group. They play a significant role in various chemical and pharmaceutical applications due to their unique chemical and physical properties.

Synthesis Analysis

Sulfonamide compounds, including derivatives similar to "3-(Propan-2-yl)benzene-1-sulfonamide," are typically synthesized through the reaction of sulfonyl chlorides with amines. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, demonstrating a common approach to sulfonamide synthesis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by various spectroscopic methods. Density Functional Theory (DFT) calculations, along with FTIR, NMR, and X-ray diffraction analyses, are commonly used to determine their molecular geometry, vibrational frequencies, and atomic charges. For example, DFT studies have provided insight into the stability and charge transfer within sulfonamide molecules, highlighting their molecular electrostatic potential and frontier molecular orbitals (Sarojini et al., 2012).

科学研究应用

合成和表征

合成技术

已经采用各种技术合成不同的磺酰胺衍生物,展示了这些化合物在科学研究中的多功能性和广泛应用。例如,1-(三氟甲基磺酰胺)丙-2-基苯甲酸酯是通过三氟甲基酐活化恶唑啉环合成的,其结构通过各种光谱方法表征(Gómez-García 等,2017)。类似地,4-甲基-N-(萘-1-基)苯磺酰胺 (4MNBS) 使用 FTIR、NMR 和 X 射线衍射等不同技术合成和表征,其结构和振动频率使用密度泛函理论 (DFT) 进一步分析(Sarojini 等,2012)。

结构见解和互变异构

研究表明磺酰胺衍生物具有有趣的结构性质和互变异构。例如,磺酰胺-1,2,4-三嗪衍生物表现出磺酰胺-磺酰亚胺互变异构,这一现象通过光谱、X 射线衍射和理论计算方法得到证实(Branowska 等,2022)。

生物活性与分子相互作用

抗菌活性

某些磺酰胺衍生物已显示出显着的抗菌和抗真菌活性。例如,含有吡啶基、喹啉基和异喹啉基官能团的新型功能化 N-磺酸盐对多种细菌和真菌表现出高活性(Fadda 等,2016)。

分子对接和计算研究

计算和分子对接研究为磺酰胺衍生物的潜在治疗应用提供了见解。例如,对甲基 (2E)-2-{[N-(2-甲酰苯基)-4-甲基苯磺酰胺] 甲基}-3-(萘-1-基)丙-2-烯酸酯 (MFMNPE) 的研究不仅揭示了其抗菌活性,还揭示了其作为 1KE4 抑制剂的潜力,如分子对接研究所示(Vetrivelan,2019)。

与生物分子的相互作用

研究了合成的杂环苯磺酰胺化合物与血红蛋白的相互作用,以了解它们在各种毒理学和治疗过程中的潜在用途。这种相互作用通过多种技术进行分析,展示了这些化合物与生物分子之间的复杂相互作用(Naeeminejad 等,2017)。

作用机制

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .

Mode of Action

The mode of action of 3-(Propan-2-yl)benzene-1-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 3-(Propan-2-yl)benzene-1-sulfonamide disrupts the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the disruption of its synthesis pathway can lead to the inhibition of bacterial growth and replication .

Result of Action

The result of the action of 3-(Propan-2-yl)benzene-1-sulfonamide is likely the inhibition of bacterial growth and replication due to the disruption of the folate synthesis pathway . This makes sulfonamides bacteriostatic rather than bactericidal .

安全和危害

未来方向

属性

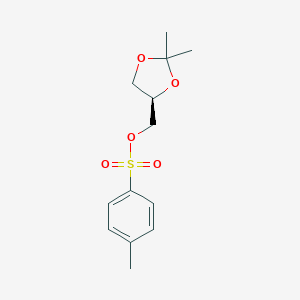

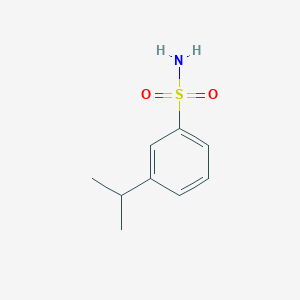

IUPAC Name |

3-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWXZHIYRPWHDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632225 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)benzene-1-sulfonamide | |

CAS RN |

123045-56-7 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。